![molecular formula C10H11N3OS B1364214 5-(2-Methoxy-benzyl)-[1,3,4]thiadiazol-2-ylamine CAS No. 299936-70-2](/img/structure/B1364214.png)
5-(2-Methoxy-benzyl)-[1,3,4]thiadiazol-2-ylamine
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Overview
Description
5-(2-Methoxy-benzyl)-[1,3,4]thiadiazol-2-ylamine is a chemical compound with the molecular formula C10H11N3OS and a molecular weight of 221.28 . It is also known by its IUPAC name 5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-amine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11N3OS/c1-14-8-5-3-2-4-7(8)6-9-12-13-10(11)15-9/h2-5H,6H2,1H3,(H2,11,13) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(2-Methoxy-benzyl)-[1,3,4]thiadiazol-2-ylamine include a molecular weight of 221.28 . Unfortunately, the search results do not provide additional details about its physical and chemical properties.Scientific Research Applications
.
Acetylcholinesterase Inhibition
One of the significant applications is as an inhibitor of acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine. Inhibitors like this compound are crucial in studying neurodegenerative diseases such as Alzheimer’s .
Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the search results, it’s worth noting that 1,3,4-thiadiazole derivatives, in general, have been studied for their potential anticancer properties . These compounds are thought to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[(2-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-14-8-5-3-2-4-7(8)6-9-12-13-10(11)15-9/h2-5H,6H2,1H3,(H2,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXNLMJPQNHNDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2=NN=C(S2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301219669 |
Source
|
Record name | 5-[(2-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301219669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methoxy-benzyl)-[1,3,4]thiadiazol-2-ylamine | |
CAS RN |
299936-70-2 |
Source
|
Record name | 5-[(2-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=299936-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[(2-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301219669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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